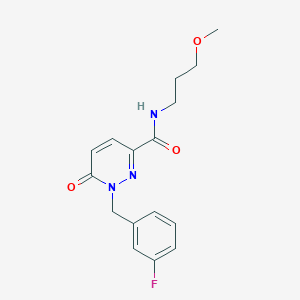
1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN3O3 and its molecular weight is 319.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound with potential therapeutic applications due to its unique structural characteristics and biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H18FN3O3
- Molecular Weight : 319.33 g/mol
- CAS Number : 1049503-54-9
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Its structure suggests potential interactions with phosphodiesterases (PDEs), which are critical in regulating intracellular levels of cyclic nucleotides.
Biological Activity Overview
-
Anticancer Activity :
- Studies have indicated that compounds similar in structure to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For example, related dihydropyridazine derivatives have shown promise in targeting various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .
-
Neuroprotective Effects :
- The compound may exert neuroprotective effects by modulating cyclic nucleotide signaling pathways, which are crucial for neuronal survival and function. In particular, PDE inhibitors are known to enhance cognitive function by increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain . This mechanism could be beneficial in treating cognitive disorders like Alzheimer's disease.
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study :
- Cognitive Function Enhancement :
科学的研究の応用
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. Studies have shown that 1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways essential for bacterial survival.
- Neuroprotective Effects : Preliminary studies suggest that this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Pharmacological Insights
- Mechanism of Action : The pharmacodynamics of this compound involves interaction with specific biological targets such as enzymes and receptors involved in cellular signaling pathways.
-
Case Studies :
- A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents, showcasing its efficacy in preclinical models.
- Another investigation into its antimicrobial properties revealed that it effectively inhibited the growth of resistant strains of bacteria, making it a candidate for further development as an antibiotic.
Material Science Applications
- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis, contributing to the development of new materials with tailored properties such as enhanced thermal stability and mechanical strength.
- Nanotechnology : Incorporating this compound into nanostructures has shown promise in enhancing drug delivery systems, improving the bioavailability and targeting of therapeutic agents.
化学反応の分析
Functional Group Reactivity
The compound exhibits reactivity at three key sites: the pyridazine ring, the carboxamide group, and the fluorobenzyl substituent.
Table 2: Reactivity of Functional Groups
- Pyridazine Ring : The electron-deficient nature of the pyridazine ring allows electrophilic substitution, though regioselectivity depends on substituents .
- Carboxamide : Hydrolysis to the carboxylic acid occurs under strong acidic (6M HCl, reflux) or basic (NaOH, 100°C) conditions .
- Fluorobenzyl Group : The fluorine atom’s electron-withdrawing effect stabilizes the benzyl group against nucleophilic attack, enhancing synthetic utility .
Degradation Pathways
Degradation studies highlight instability under extreme pH and oxidative conditions:
Table 3: Degradation Conditions and Products
- Acidic Hydrolysis : Cleavage of the carboxamide bond yields the carboxylic acid and 3-methoxypropylamine .
- Oxidation : The pyridazine ring forms N-oxide derivatives under strong oxidizing agents (e.g., H₂O₂, mCPBA) .
Stability and Storage
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(3-methoxypropyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-23-9-3-8-18-16(22)14-6-7-15(21)20(19-14)11-12-4-2-5-13(17)10-12/h2,4-7,10H,3,8-9,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRIJIIZTSLVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













